

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Sarcosinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium sarcosinate

Cat. No.: B128030

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **sodium sarcosinate** (Sodium N-methylglycinate). The information presented herein is intended to support research, development, and formulation activities involving this versatile amino acid derivative.

Chemical Identity and Structure

Sodium sarcosinate is the sodium salt of sarcosine, also known as N-methylglycine. It is a simple amino acid derivative that finds application as a key intermediate in the synthesis of various surfactants and other specialty chemicals.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of **sodium sarcosinate** is presented in the table below. It is important to note that **sodium sarcosinate** is often commercially available as an aqueous solution, typically around 40%, which can influence its physical state and properties.

Property	Value	Reference(s)
IUPAC Name	Sodium 2-(methylamino)acetate	[1] [2]
Synonyms	Sodium N-methylglycinate, Sarcosine sodium salt	[1] [2]
CAS Number	4316-73-8	[1] [2]
Molecular Formula	C ₃ H ₆ NNaO ₂	[1] [2] [3]
Molecular Weight	111.08 g/mol	[1] [2] [3]
Appearance	White crystalline solid or a colorless to yellowish liquid (40% solution)	[1] [4]
Melting Point	1-10 °C (for 40% aqueous solution)	[1] [4]
Boiling Point	100 °C (for 40% aqueous solution)	[4]
Density	1.23 g/cm ³ (for 40% aqueous solution at 20 °C)	[4]
Solubility	Miscible in all proportions with water. Soluble in aqueous alcohol solutions.	[1] [5]
pKa (of Sarcosine)	2.21 (for the carboxylic acid group)	[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **sodium sarcosinate**.

- **¹H NMR Spectroscopy:** The proton NMR spectrum of **sodium sarcosinate** in D₂O would be expected to show a singlet for the N-methyl protons and a singlet for the methylene protons

adjacent to the carboxylate group. A peak corresponding to the N-H proton may also be observable depending on the solvent and pH.[7]

- FTIR Spectroscopy: The infrared spectrum of **sodium sarcosinate** would exhibit characteristic absorption bands. Key peaks would include a strong, broad O-H stretch from any hydration, C-H stretching vibrations, a strong absorption from the carboxylate (COO⁻) asymmetric and symmetric stretching, and N-H bending vibrations.[8]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Synthesis of Sodium Sarcosinate (Chloroacetic Acid Method)

This traditional method involves the reaction of methylamine with the sodium salt of monochloroacetic acid.[9][10]

Materials:

- Methylamine (aqueous solution)
- Sodium chloroacetate
- Sodium hydroxide
- Hydrochloric acid (for purification)
- Reaction vessel with stirring and temperature control
- Pressure-rated reactor (if applicable)

Procedure:

- An aqueous solution of methylamine is charged into the reaction vessel.

- Sodium chloroacetate is gradually added to the methylamine solution while maintaining the temperature at approximately 30-85 °C.[1][10]
- The reaction may be carried out under a pressure of 0.15 to 0.2 MPa.[10]
- The pH of the reaction mixture is controlled by the addition of a sodium hydroxide solution.
- The reaction is allowed to proceed for several hours with continuous stirring.
- Upon completion, the resulting solution contains **sodium sarcosinate**. Further purification steps, such as neutralization with hydrochloric acid to precipitate sarcosine followed by re-neutralization with sodium hydroxide, can be employed to obtain a purer product.[10]

Determination of Melting Point

The melting point of solid **sodium sarcosinate** can be determined using a standard capillary melting point apparatus.

Materials:

- Dry, powdered **sodium sarcosinate**
- Capillary tubes (sealed at one end)
- Melting point apparatus

Procedure:

- A small amount of the finely powdered, dry **sodium sarcosinate** is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range

should be narrow.

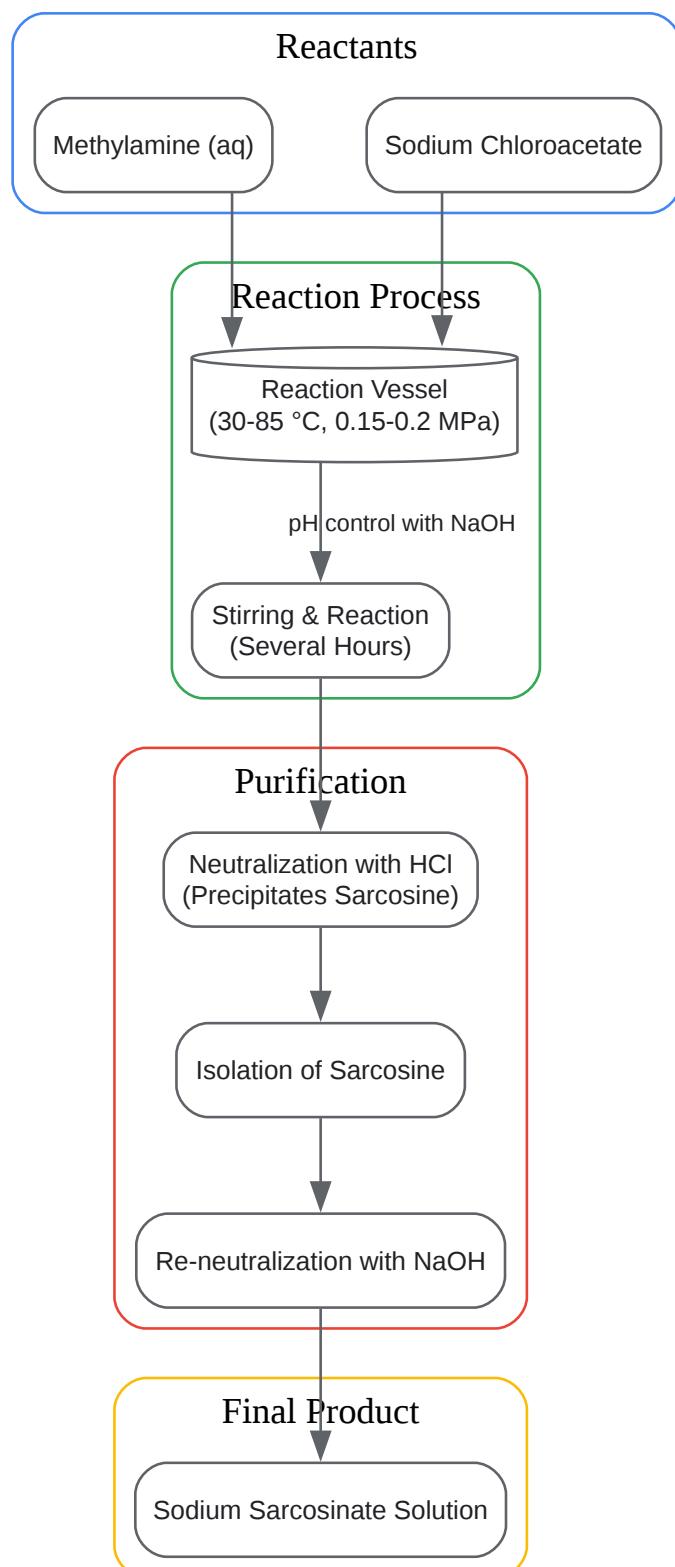
Determination of pKa by Potentiometric Titration

The pKa of the parent amino acid, sarcosine, is a key indicator of the acidity of the carboxylic acid group in **sodium sarcosinate**. This can be determined by potentiometric titration.[11]

Materials:

- **Sodium sarcosinate** solution of known concentration (e.g., 0.1 M)
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- pH meter with a combination electrode
- Burette
- Stir plate and stir bar

Procedure:


- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Pipette a known volume of the **sodium sarcosinate** solution into a beaker.
- Immerse the pH electrode in the solution and begin stirring.
- Record the initial pH of the solution.
- Add the standardized HCl solution from the burette in small, known increments (e.g., 0.5 mL).
- Record the pH after each addition, allowing the reading to stabilize.
- Continue the titration until the pH has dropped significantly, passing through the buffer region.
- Plot a titration curve of pH versus the volume of HCl added.

- Determine the equivalence point, which is the point of steepest inflection on the curve.
- The pKa is equal to the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).

Visualizations

Synthesis of Sodium Sarcosinate

The following diagram illustrates the workflow for the synthesis of **sodium sarcosinate** using the chloroacetic acid method.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium sarcosinate (4316-73-8) for sale [vulcanchem.com]
- 2. Sodium Sarcosinate | C3H6NNaO2 | CID 23667259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Sodium Sarcosinate – HeiBei ChengXin [sodium-cyanide.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Sodium sarcosinate(4316-73-8) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. caloongchem.com [caloongchem.com]
- 10. CN103664665A - Solid sodium sarcosine preparation method - Google Patents [patents.google.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Sarcosinate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128030#what-are-the-physicochemical-properties-of-sodium-sarcosinate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com